molecular formula C21H26FN3O5S B2829958 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 898426-29-4

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2829958
CAS RN: 898426-29-4
M. Wt: 451.51
InChI Key: HWRGCSSQJWUYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26FN3O5S and its molecular weight is 451.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

Compounds with structures related to the specified chemical have been synthesized and evaluated for their anticancer potential. For example, propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety have been synthesized and shown to exhibit promising anticancer activity in vitro, indicating the potential of these compounds for further exploration as therapeutic agents against cancer (Rehman et al., 2018).

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have been identified as effective ligands for promoting copper-catalyzed N-arylation of anilines and secondary amines, showcasing their utility in facilitating coupling reactions that are important for the synthesis of various organic compounds, including pharmaceutically relevant molecules (Bhunia et al., 2017).

Neuropharmacological Research

Derivatives similar to the specified compound have been studied for their roles in modulating neurotransmitter receptors, such as α1-adrenergic receptors. These studies have explored the synthesis and biological evaluation of arylsulfonamide derivatives as potential α1-adrenoceptor antagonists with a focus on their uroselective activity, contributing valuable insights into the development of new treatments for conditions such as hypertension and benign prostatic hyperplasia (Rak et al., 2016).

Neuroinflammation and Imaging

Compounds with similar structures have been explored for their potential in imaging applications, particularly in targeting microglial cells within the brain to study neuroinflammation. This research has implications for understanding and treating a variety of neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, through the development of specific PET radiotracers (Horti et al., 2019).

Antibacterial and Antimicrobial Research

Further research has focused on synthesizing and evaluating the antibacterial properties of compounds bearing the piperidin-4-yl and 1,3,4-oxadiazole moieties. These studies contribute to the search for new antimicrobial agents capable of combating drug-resistant bacteria, highlighting the importance of these compounds in addressing global health challenges (Khalid et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c1-15-13-18(7-8-19(15)22)31(28,29)25-11-3-2-5-16(25)9-10-23-20(26)21(27)24-14-17-6-4-12-30-17/h4,6-8,12-13,16H,2-3,5,9-11,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGCSSQJWUYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.